molecular formula C18H17F4NO2 B2670174 N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide CAS No. 1796950-80-5

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2670174
CAS No.: 1796950-80-5
M. Wt: 355.333
InChI Key: GRXLBTQNQMLKKK-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C18H17F4NO2. This compound is characterized by the presence of fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Scientific Research Applications

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is utilized in the development of new materials and as a component in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and 2-(trifluoromethyl)benzoic acid.

    Formation of Intermediate: The initial step involves the reaction of 2-fluorobenzaldehyde with a suitable reagent to form an intermediate compound.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2-(trifluoromethyl)benzoic acid under controlled conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzamide: Shares the trifluoromethyl group but lacks the fluorophenyl and methoxypropyl groups.

    2-Fluorobenzamide: Contains the fluorophenyl group but lacks the trifluoromethyl and methoxypropyl groups.

    N-(2-Fluorophenyl)-2-methoxybenzamide: Similar structure but without the trifluoromethyl group.

Uniqueness

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide is unique due to the combination of fluorophenyl, methoxypropyl, and trifluoromethyl groups in its structure. This unique combination imparts distinctive chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4NO2/c1-17(25-2,14-9-5-6-10-15(14)19)11-23-16(24)12-7-3-4-8-13(12)18(20,21)22/h3-10H,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXLBTQNQMLKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1C(F)(F)F)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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